2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
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Overview
Description
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride is a heterocyclic organic compound with the molecular formula C14H21Cl2NO2S and a molecular weight of 338.293 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group and a sulfanylacetyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride typically involves the esterification of (p-chlorophenyl)thioacetic acid with 2-(diethylamino)ethyl alcohol in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and recrystallization to achieve high purity levels.
Quality Control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for its biological activity.
Pathways: Inhibition or activation of specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-bromophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
- 2-[2-(4-fluorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
- 2-[2-(4-methylphenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
Uniqueness
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride stands out due to its specific chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35859-44-0 |
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Molecular Formula |
C14H21Cl2NO2S |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO2S.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI Key |
SGOFCKYJVQMSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)CSC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
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